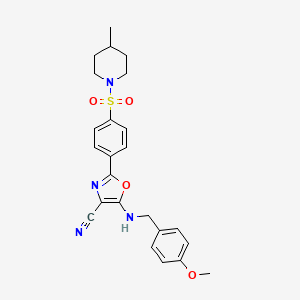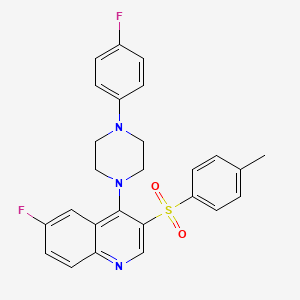![molecular formula C17H17ClN4O2S B2724962 3-(2-((2-Chlorobenzyl)thio)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid CAS No. 1054413-65-8](/img/structure/B2724962.png)
3-(2-((2-Chlorobenzyl)thio)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2-((2-Chlorobenzyl)thio)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid” is a complex organic molecule. It features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These scaffolds are known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, and more .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. A set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . The synthesis of these compounds involves aromatic nucleophilic substitution .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring multiple rings and functional groups. The triazole ring is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . The pyrimidine ring is a six-membered heterocyclic organic compound containing two nitrogen atoms at 1st and 3rd positions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include aromatic nucleophilic substitution . The reaction conditions and specific reagents used can greatly influence the yield and properties of the final product .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from similar compounds. For instance, a related compound has a melting point of 176-179°C and a molecular weight of 492.2 . The IR spectrum shows peaks at 3442.6 (υ NH), 2966.8 (υ CH3), 1609.3, 1576.8 (υ C=C, υ C=N), 1479.2 (δ CH2), 1329.0 (υ C-N) .Wissenschaftliche Forschungsanwendungen
Synthesis of Polycondensed Heterocycles
Research has demonstrated the utility of partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines in the preparation of polycondensed heterocycles. These compounds react with chlorides of chloroacetic, 3-chloropropanoic, and 4-chlorobutanoic acids to give amides through acylation. Subsequent heating of 3-chloropropanoyl derivatives facilitates intramolecular alkylation, leading to the formation of novel mesoionic heterocycles. Such synthetic pathways are crucial for designing compounds with potential therapeutic applications (Chernyshev et al., 2014).
Antimicrobial Activities
Another area of application is the synthesis of new thieno and furopyrimidine derivatives with demonstrated antimicrobial activities. The preparation involves the reaction of 2-amino-4,5-dimethylthiophene-3-carbonitrile with various reagents, resulting in compounds that have been screened for their antimicrobial activity. Such studies highlight the potential of these compounds in developing new antimicrobial agents (Hossain & Bhuiyan, 2009).
Antitumor Activities
Additionally, triazolo[4,3-a]pyrimidines with incorporated thiazolidinone moieties have been synthesized and evaluated for their antitumor activities. These compounds, particularly chlorosulfonated derivatives, have shown inhibitory effects on the growth of various cancer cell lines, indicating their potential as antitumor agents (Hafez & El-Gazzar, 2009).
Zukünftige Richtungen
The future directions for this compound could involve further investigations into its biological activities and potential applications. For instance, it could be further studied for its potential as a CDK2 inhibitor in cancer treatment . Additionally, modifications to its structure could be explored to enhance its pharmacological properties .
Wirkmechanismus
Target of Action
Related compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel cdk2 inhibitors .
Mode of Action
Related compounds have shown to inhibit cdk2, a key regulator of the cell cycle .
Biochemical Pathways
Related compounds have shown to affect cell cycle progression .
Result of Action
Related compounds have shown to significantly inhibit the growth of examined cell lines .
Eigenschaften
IUPAC Name |
3-[2-[(2-chlorophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S/c1-10-13(7-8-15(23)24)11(2)22-16(19-10)20-17(21-22)25-9-12-5-3-4-6-14(12)18/h3-6H,7-9H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGENCAMVJIICRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC(=NN12)SCC3=CC=CC=C3Cl)C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
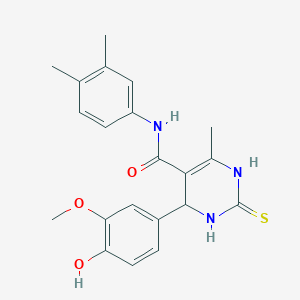
![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2724882.png)
![(E)-2-cyano-N-cyclopentyl-3-(2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylamide](/img/structure/B2724885.png)
![5-methoxy-4-oxo-1-[2-(1H-1,2,3-triazol-1-yl)ethyl]-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B2724886.png)
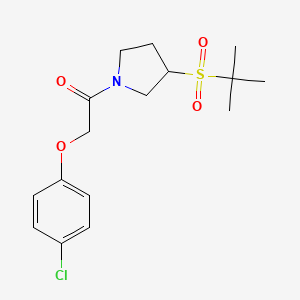
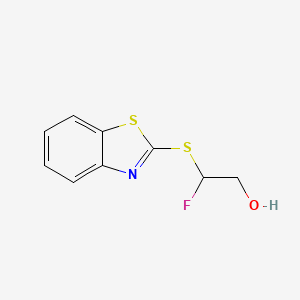
![N-benzo[g][1,3]benzothiazol-2-yl-3-nitrobenzamide](/img/structure/B2724890.png)

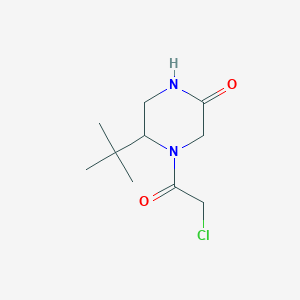
![2-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-4-methylpyrimidine](/img/structure/B2724893.png)
![3-[(4-bromophenyl)sulfonyl]-N-[2-(1H-indol-3-yl)ethyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2724897.png)

